Isothiazol-4-ylmethanamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-thiazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJXXZTOGWDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Isothiazol 4 Ylmethanamine Hydrochloride
Reactions Involving the Primary Amine Moiety
The exocyclic primary amine of Isothiazol-4-ylmethanamine (B1387530) is a versatile functional group that readily participates in a variety of classical amine reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, providing a straightforward route to a wide array of derivatives.
The primary amine of Isothiazol-4-ylmethanamine hydrochloride reacts with various acylating agents to form stable amide derivatives. This transformation is a common strategy for introducing new functional groups and modifying the compound's physicochemical properties. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acyl halide, anhydride, or activated ester. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid salt and the acidic byproduct generated during the reaction.
The general scheme for the acylation is as follows: Isothiazol-4-CH₂NH₂ + R-CO-L → Isothiazol-4-CH₂NH-CO-R + H-L (where L is a leaving group, such as Cl, OCOR, etc.)
| Acylating Agent | Product Class | Resulting Derivative Example |
|---|---|---|
| Acetyl Chloride | Acetamide | N-(Isothiazol-4-ylmethyl)acetamide |
| Benzoyl Chloride | Benzamide | N-(Isothiazol-4-ylmethyl)benzamide |
| Acetic Anhydride | Acetamide | N-(Isothiazol-4-ylmethyl)acetamide |
| Benzenesulfonyl Chloride | Sulfonamide | N-(Isothiazol-4-ylmethyl)benzenesulfonamide |
The primary amine can be alkylated to form the corresponding secondary and tertiary amines. These reactions typically involve nucleophilic attack of the amine on an alkyl halide. The reaction can proceed in a stepwise manner, and controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial to selectively obtain the desired secondary or tertiary amine. Over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. It has been noted in the literature that isothiazole-4-amines can be quaternized at the exocyclic nitrogen atom by alkyl halides thieme-connect.de.
| Alkylating Agent | Stoichiometry (Amine:Agent) | Primary Product Class | Resulting Derivative Example |
|---|---|---|---|
| Methyl Iodide | 1:1 | Secondary Amine | N-Methyl-isothiazol-4-ylmethanamine |
| Methyl Iodide | 1:2 | Tertiary Amine | N,N-Dimethyl-isothiazol-4-ylmethanamine |
| Benzyl Bromide | 1:1 | Secondary Amine | N-Benzyl-isothiazol-4-ylmethanamine |
| Ethyl Bromide | 1:2 | Tertiary Amine | N,N-Diethyl-isothiazol-4-ylmethanamine |
Isothiazol-4-ylmethanamine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process, and the equilibrium can be driven toward the product by removing the water formed during the reaction, often by using a Dean-Stark apparatus or a dehydrating agent. nih.gov The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while basic conditions will not sufficiently protonate the hemiaminal hydroxyl group to facilitate its removal as water. libretexts.org
| Carbonyl Compound | Product Class | Resulting Derivative Example |
|---|---|---|
| Benzaldehyde | Aldimine | N-(Phenylmethylene)-isothiazol-4-ylmethanamine |
| Acetone | Ketimine | N-(Propan-2-ylidene)-isothiazol-4-ylmethanamine |
| Cyclohexanone | Ketimine | N-(Cyclohexylidene)-isothiazol-4-ylmethanamine |
| 4-Methoxybenzaldehyde | Aldimine | N-((4-Methoxyphenyl)methylene)-isothiazol-4-ylmethanamine |
Functionalization and Derivatization of the Isothiazole (B42339) Ring System
The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the relative electronegativity of the nitrogen and sulfur atoms and the resulting electron distribution.
The isothiazole ring is generally considered an electron-deficient system due to the electronegativity of the heteroatoms. This inherent electronic character makes it less susceptible to electrophilic aromatic substitution (EAS) compared to electron-rich aromatic systems like benzene. Theoretical studies and experimental data on related isothiazole derivatives suggest that position 4 is relatively electron-poor, making it a likely site for nucleophilic, rather than electrophilic, attack.
The (aminomethyl) substituent at the C4 position is separated from the ring by a methylene (B1212753) (CH₂) linker. Consequently, it cannot exert a strong mesomeric (resonance) effect on the ring and primarily influences it through a weak inductive effect. Therefore, it is not expected to strongly activate the ring towards EAS or significantly direct incoming electrophiles. Any attempted EAS reactions, such as nitration, halogenation, or sulfonation, would likely require harsh reaction conditions. There is limited specific literature detailing successful electrophilic aromatic substitution on 4-substituted isothiazoles without altering other functional groups.
Nucleophilic aromatic substitution (SNAr) on the isothiazole ring is a more viable pathway for functionalization, provided a suitable leaving group is present on the ring. nih.gov Halogenated isothiazoles, in particular, serve as versatile synthetic intermediates for introducing a variety of nucleophiles. thieme-connect.com
While this compound itself does not have a leaving group on the ring, its halogenated derivatives would be key substrates for SNAr reactions. For instance, a hypothetical 5-chloro-isothiazol-4-ylmethanamine could react with various nucleophiles to displace the chloride ion. The positions most susceptible to nucleophilic attack on the isothiazole ring are generally C3 and C5.
| Hypothetical Precursor | Nucleophile | Product Class | Potential Product |
|---|---|---|---|
| 5-Chloro-isothiazol-4-ylmethanamine | Sodium Methoxide (NaOMe) | 5-Methoxyisothiazole derivative | 5-Methoxy-isothiazol-4-ylmethanamine |
| 5-Chloro-isothiazol-4-ylmethanamine | Ammonia (B1221849) (NH₃) | 5-Aminoisothiazole derivative | Isothiazole-4,5-diyldimethanamine |
| 5-Chloro-isothiazol-4-ylmethanamine | Potassium Cyanide (KCN) | 5-Cyanoisothiazole derivative | 5-(Aminomethyl)isothiazole-4-carbonitrile |
| 5-Chloro-isothiazol-4-ylmethanamine | Pyrrolidine | 5-Pyrrolidinylisothiazole derivative | (5-(Pyrrolidin-1-yl)isothiazol-4-yl)methanamine |
Ring Transformations and Rearrangement Pathways
The isothiazole ring, while aromatic, can undergo a variety of transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems. These reactions are often driven by thermal, photochemical, or chemical stimuli and provide pathways to novel molecular scaffolds.
One notable transformation is the rhodium(II)-catalyzed ring expansion of 2-substituted isothiazol-3(2H)-ones. In the presence of a diazo compound, these isothiazole derivatives are readily converted into 3,4-dihydro-1,3-thiazin-4(2H)-ones in high yields rsc.org. This reaction proceeds via a novel carbene addition to the sulfur atom, followed by a ring expansion sequence.
Photochemical isomerization represents another significant rearrangement pathway for isothiazoles. Upon irradiation, isothiazoles can rearrange to form the more thermodynamically stable thiazoles rsc.orgtaylorfrancis.com. Theoretical studies on methylisothiazole isomers suggest that this photo-transposition can proceed through several mechanisms, including an internal cyclization-isomerization route, a ring contraction-ring expansion pathway, or a direct mechanism involving conical intersections rsc.org. These photochemical permutations are often selective and can be a powerful tool for accessing complex and otherwise difficult-to-synthesize thiazole (B1198619) derivatives from readily available isothiazole precursors researchgate.net. The specific pathway and product distribution can be influenced by the substitution pattern on the isothiazole ring and the reaction conditions taylorfrancis.com.
Isothiazoles can also be converted into other five-membered heterocyclic rings. For instance, treatment of certain isothiazole derivatives with hydrazine can lead to the formation of pyrazoles thieme-connect.com. The outcome of this ring transformation is highly dependent on the nature of the substituents on the isothiazole ring. If the C-3 substituent is a good leaving group, 3-aminopyrazoles are typically formed. Conversely, if the C-3 substituent is not a leaving group, it is retained in the resulting pyrazole product thieme-connect.com.
Below is a table summarizing key ring transformations of isothiazole derivatives.
| Starting Isothiazole Derivative | Reagents and Conditions | Product | Transformation Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Substituted isothiazol-3(2H)-ones | Diazo compounds, Rhodium(II) catalyst | 3,4-Dihydro-1,3-thiazin-4(2H)-ones | Ring Expansion | High | rsc.org |
| Methylisothiazoles | UV irradiation | Methylthiazoles | Photochemical Isomerization | - | rsc.orgtaylorfrancis.com |
| Substituted Isothiazoles | Hydrazine | Substituted Pyrazoles | Ring Transformation | - | thieme-connect.com |
Orthogonal Reactivity and Chemoselective Transformations
In the synthesis of complex molecules containing multiple functional groups, such as this compound, the ability to selectively modify one part of the molecule without affecting others is crucial. This is achieved through chemoselective reactions and the application of orthogonal protection strategies bham.ac.ukfiveable.methieme-connect.de. Orthogonal protection refers to the use of protecting groups that can be removed under distinct conditions, allowing for the sequential manipulation of different functional groups within the same molecule fiveable.methieme-connect.de.
The isothiazole ring and its side chains can exhibit different reactivities, which can be exploited for chemoselective transformations. For instance, in a molecule like Isothiazol-4-ylmethanamine, the aminomethyl side chain can undergo reactions typical of primary amines (e.g., acylation, alkylation) while the isothiazole ring can participate in reactions characteristic of aromatic heterocycles (e.g., electrophilic substitution, metal-catalyzed cross-coupling). The challenge lies in performing these transformations selectively.
A clear example of chemoselectivity is seen in the nucleophilic aromatic substitution (SNAr) reactions of substituted isothiazoles. For example, in 4,5-dichloro-3-(trichloromethyl)isothiazole, the chlorine atom at the 5-position is selectively replaced by various amines, leaving the chlorine at the 4-position and the trichloromethyl group intact researchgate.net. This differential reactivity is attributed to the electronic effects of the substituents on the isothiazole ring.
Furthermore, the functional groups on the isothiazole ring can be used as handles for further selective modifications. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been employed for the functionalization of halogenated isothiazoles researchgate.net. These reactions are highly chemoselective and tolerate a wide range of functional groups on both the isothiazole and the coupling partner.
The concept of orthogonal reactivity can be envisioned in a multi-step synthesis involving a molecule like Isothiazol-4-ylmethanamine. The primary amine of the methanamine side chain could be protected with a group that is stable to the conditions required for a cross-coupling reaction on the isothiazole ring. After the ring has been functionalized, the protecting group on the amine can be selectively removed to allow for further modification at that position.
The following table provides examples of chemoselective transformations involving isothiazole derivatives.
| Isothiazole Substrate | Reagents and Conditions | Reactive Site | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| 4,5-Dichloro-3-(trichloromethyl)isothiazole | Amines (e.g., morpholine, piperidine) | C-5 Position | 5-Amino-4-chloro-3-(trichloromethyl)isothiazole | Selective substitution at C-5 over C-4 | researchgate.net |
| Halogenated Isothiazoles | Boronic acids, Pd catalyst, base (Suzuki coupling) | Halogenated carbon on the ring | Aryl/alkyl substituted isothiazoles | Chemoselective C-C bond formation | researchgate.net |
| (4,5-Dichloroisothiazol-3-yl)phenylmethanol | Thionyl chloride | Hydroxymethyl side chain | 3-(Chloro(phenyl)methyl)-4,5-dichloroisothiazole | Selective reaction at the side chain | researchgate.net |
Applications in Medicinal Chemistry Research and Chemical Biology Preclinical and Theoretical Frameworks
Isothiazol-4-ylmethanamine (B1387530) Hydrochloride as a Scaffold for Diverse Compound Libraries
The isothiazole (B42339) nucleus is a versatile and stable aromatic system, making it an attractive starting point for the construction of diverse molecular libraries aimed at discovering new therapeutic agents. medwinpublishers.comchemicalbook.com The primary amine group in Isothiazol-4-ylmethanamine hydrochloride provides a convenient chemical handle for elaboration, allowing medicinal chemists to systematically introduce a wide array of functional groups and build large collections of related compounds.
Design and Synthesis of Novel Heterocyclic Scaffolds for Drug Discovery
The development of novel heterocyclic scaffolds is a central theme in modern drug discovery. The isothiazole ring is a key building block in this endeavor due to its unique electronic properties and ability to engage in various biological interactions. thieme-connect.com Researchers have developed numerous synthetic strategies to access a wide range of isothiazole derivatives. These methods include multi-component, one-pot protocols that enable the efficient generation of compound libraries. nih.gov For instance, a 90-member library of triazole-containing isothiazole 1,1-dioxides was successfully generated from core isothiazole scaffolds, showcasing the utility of this system in creating large sets of molecules for biological screening. nih.gov
Other synthetic approaches, such as (3+2) and (4+1) heterocyclization, provide access to isothiazoles with different substitution patterns. thieme-connect.comorganic-chemistry.org These synthetic advancements allow for the creation of isothiazole-containing compounds with tailored properties, which can be optimized for specific biological targets. The combination of the isothiazole core with other heterocyclic systems, such as thiazole (B1198619), has also been explored to develop novel fungicides, demonstrating the modularity of this scaffold in addressing diverse therapeutic and agrochemical needs. nih.gov
Utility in DNA-Encoded Library (DEL) Synthesis and Screening
DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of molecules simultaneously. ncl.ac.uk This technology relies on coupling chemical synthesis with DNA "barcodes" that record the synthetic history of each molecule. ethz.ch A critical requirement for DEL synthesis is the use of DNA-compatible reactions—chemical transformations that proceed under mild, often aqueous, conditions without damaging the DNA tag. ncl.ac.uk
While direct examples of this compound in published DELs are not prominent, its structure is well-suited for this technology. The primary amine of the methanamine group serves as a key functional handle for conjugation to the DNA anchor and for subsequent diversification steps. Amide bond formation, a robust and widely used DNA-compatible reaction, could readily incorporate this scaffold into a library. ncl.ac.uk
The general workflow for incorporating such a scaffold would involve:
Attachment: Covalent linkage of this compound to a unique DNA oligonucleotide.
Split-and-Pool Synthesis: The DNA-conjugated scaffold is then split into multiple reaction vessels. In each vessel, a different chemical building block is attached to another reactive site on the isothiazole ring (if available) or the amine itself.
Encoding: After each synthetic step, a new, unique DNA sequence is ligated to the barcode, recording the identity of the added building block. ethz.ch
Pooling and Iteration: The reaction products are pooled, and the split-and-pool cycle is repeated for several steps to generate a library of immense diversity.
The stability of the isothiazole ring makes it a promising candidate for DEL synthesis, offering a distinct and relatively under-explored chemical space compared to more common scaffolds. rsc.org
Structure-Activity Relationship (SAR) Studies of Isothiazol-4-ylmethanamine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Through systematic modification of a lead molecule, researchers can identify the key molecular features responsible for its therapeutic effects.
Elucidation of Molecular Determinants for Biological Activity
SAR studies on isothiazole derivatives have been instrumental in optimizing their potency against various biological targets. By modifying substituents at different positions on the isothiazole ring, chemists can fine-tune a compound's activity. For example, in a series of isothiazol-3(2H)-one analogues developed as antibacterial agents, SAR studies revealed critical determinants for their potency against carbapenem-resistant Enterobacterales (CRE) and MRSA. nih.govnih.gov
The research found that a chloro-group at the 5-position of the isothiazole ring was crucial for high activity. Furthermore, the nature of the substituent on the ring's nitrogen atom significantly modulated the antibacterial effect. An N-(4-chlorophenyl) substitution resulted in a compound with a Minimum Inhibitory Concentration (MIC) of less than 0.032 µg/mL against an NDM-1 expressing E. coli strain, a potency over 8000-fold higher than the antibiotic Meropenem. nih.gov These findings underscore how specific atomic changes can lead to dramatic improvements in biological function.
| Compound | R1 (Position 5) | R2 (N-Substituent) | MIC (μg/mL) vs. E. coli BL21 (NDM-1) |
|---|---|---|---|
| 5a | -Cl | 4-chlorophenyl | <0.032 |
| 4a | -H | 4-chlorophenyl | >8 |
| 5f | -Cl | 4-fluorophenyl | 1 |
| 5g | -Cl | 4-bromophenyl | 0.5 |
| 8 | -Cl | Cyclohexyl | >8 |
Data sourced from studies on isothiazolone analogues. nih.gov
Similarly, another study investigated amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid and found that structural modifications to the carboxylic acid group had a significant impact on their anti-inflammatory activity. nih.gov
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model serves as a template for designing new molecules with improved potency and selectivity.
For isothiazole-related structures, pharmacophore models have been successfully developed to guide drug design. A study on isothiazolidinedione derivatives as PTP1B inhibitors generated a six-point pharmacophore model. This model consisted of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor, arranged in a specific spatial geometry. researchgate.net The resulting 3D-QSAR (Quantitative Structure-Activity Relationship) model showed an excellent correlation between the predicted and observed activities, validating the pharmacophore hypothesis. researchgate.net
In another example involving thiazole-based inhibitors, a five-point pharmacophore model (DDHRR_1) was developed, comprising two hydrogen bond donors, one hydrophobic group, and two aromatic ring features. nih.govnih.gov Such models are critical for ligand design, as they allow computational chemists to screen virtual libraries for molecules that match the pharmacophore or to design novel structures de novo that incorporate the key features required for biological activity. These models can reveal crucial binding interactions, such as hydrogen bonds and arene-arene interactions with key amino acid residues like Gln189, Glu166, and His41 in a target's active site. semanticscholar.org
Development of Chemical Probes and Tools for Biological System Investigations
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, in a selective manner. They are invaluable tools in chemical biology for studying cellular processes, validating drug targets, and visualizing biological events in living systems.
The isothiazole scaffold represents a promising core for the development of novel chemical probes. Its stable aromatic nature and the potential for synthetic modification at multiple positions allow for the strategic attachment of various functional groups. For instance, an isothiazole derivative could be functionalized with:
A reporter group: A fluorophore or a biotin tag could be appended to visualize the probe's localization within a cell or to facilitate pull-down experiments for identifying protein binding partners.
A reactive moiety: A photo-activatable group or a covalent warhead could be incorporated to allow for irreversible labeling of the target protein, enabling its identification and characterization.
A linker: A flexible chain could be used to connect the isothiazole recognition element to other functional modules without disrupting its binding to the target.
While the development of probes based specifically on this compound is an emerging area, the principles are well-established with related heterocyclic systems. The synthetic versatility of the isothiazole ring makes it a strong candidate for creating the next generation of chemical tools to dissect complex biological systems.
Biomolecular Interaction Mechanisms in Vitro and Mechanistic Studies
Enzyme Inhibition Mechanism Studies
Extensive literature searches did not yield specific studies on the enzyme inhibition mechanisms of Isothiazol-4-ylmethanamine (B1387530) hydrochloride. While the principles of enzyme kinetics are well-established, experimental data detailing the interaction of this particular compound with specific enzymes are not available in the public domain.
Characterization of Inhibition Kinetics (Competitive, Non-Competitive, Mixed-Type, Uncompetitive)
There are no available research findings that characterize the inhibition kinetics of Isothiazol-4-ylmethanamine hydrochloride. Therefore, it is not possible to classify its potential inhibitory activity as competitive, non-competitive, mixed-type, or uncompetitive.
Investigations into Mechanism-Based Enzyme Inactivation
No investigations into the mechanism-based enzyme inactivation by this compound have been reported in the scientific literature. Such studies are crucial for understanding irreversible inhibitors that form covalent bonds with their target enzymes.
Determination of Enzyme Inhibition Constants (e.g., Kᵢ, IC₅₀)
The determination of enzyme inhibition constants such as the inhibition constant (Kᵢ) and the half maximal inhibitory concentration (IC₅₀) is fundamental to quantifying the potency of an inhibitor. aatbio.comsigmaaldrich.com The Kᵢ value reflects the binding affinity of the inhibitor to the enzyme, while the IC₅₀ value indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. aatbio.comwikipedia.org The relationship between these two parameters is influenced by the concentration of the substrate and the mechanism of inhibition. sigmaaldrich.comsciencesnail.com
Despite the importance of these constants, no published data exists detailing the Kᵢ or IC₅₀ values for this compound against any enzyme.
Interactive Data Table: Enzyme Inhibition Constants for this compound
| Enzyme Target | Inhibition Constant (Kᵢ) | IC₅₀ | Inhibition Type |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Affinity and Selectivity Research
Similar to the lack of enzyme inhibition data, there is no available research on the receptor binding affinity and selectivity of this compound.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a common technique used to characterize the interaction of a ligand with a receptor. nih.gov These assays can determine the affinity (Kᴅ) and density (Bₘₐₓ) of receptors in a given tissue. nih.gov However, no studies employing radioligand binding assays to investigate this compound have been found.
Mechanistic Studies of Ligand-Receptor Interactions
Mechanistic studies that elucidate the specific molecular interactions between a ligand and its receptor, such as identifying key binding residues and conformational changes, are essential for drug design and understanding pharmacological activity. There are no such mechanistic studies available for this compound.
Interactive Data Table: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Kᵢ/Kᴅ) | Assay Type |
| Data Not Available | Data Not Available | Data Not Available |
Research on Specific Receptor Subtype Selectivity
While specific data for this compound is unavailable, the broader class of isothiazole (B42339) and thiazole (B1198619) derivatives has been a subject of research for their potential as receptor modulators. For instance, certain thiazole derivatives have been explored as modulators of AMPA receptors and as antagonists for mGluR5a receptors. mdpi.com The selectivity of such compounds for specific receptor subtypes is a critical aspect of drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. However, without dedicated studies, the receptor subtype selectivity of this compound remains undetermined.
Investigation of Protein-Ligand Interactions through Biophysical Methodologies
The interaction between a small molecule, such as this compound, and its protein target can be elucidated using various biophysical techniques. These methods provide valuable insights into the binding affinity, thermodynamics, and kinetics of the interaction. Commonly employed techniques include:
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, providing kinetic data (kon and koff) and binding affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the binding site on the protein and characterize the structural changes upon ligand binding.
X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and key intermolecular interactions.
While these methodologies are standard in drug discovery and chemical biology, no published studies have applied them to investigate the protein-ligand interactions of this compound. The antimicrobial activity of some isothiazolinones is understood to stem from their ability to inhibit enzymes with thiol groups at their active sites through the formation of mixed disulfides. wikipedia.org However, it is not known if this compound shares this mechanism.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules with high accuracy. niscpr.res.inepu.edu.iq For isothiazole (B42339) derivatives, DFT is frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govnih.gov Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. epu.edu.iqnih.gov
Electronic Structure Analysis (e.g., HOMO/LUMO Energetics)
The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. niscpr.res.inshd-pub.org.rs A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in
In studies of various thiazole (B1198619) derivatives, the distribution of HOMO and LUMO orbitals is often analyzed. For instance, in one study, the HOMO was found to be localized over the benzothiazole ring, while the LUMO was distributed over the thiazole ring, indicating the direction of intramolecular charge transfer upon excitation. niscpr.res.in For Isothiazol-4-ylmethanamine (B1387530) hydrochloride, a similar analysis would reveal the most electron-rich and electron-poor regions, providing insights into its reactivity and potential interaction sites.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
Molecular Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. ethz.ch This provides the most stable structure, including precise bond lengths, bond angles, and dihedral angles. niscpr.res.inmdpi.com For flexible molecules like Isothiazol-4-ylmethanamine hydrochloride, which has a rotatable aminomethyl side chain, conformational analysis is performed to identify the most stable conformers and the energy barriers between them.
Studies on related thiazole and isothiazole derivatives routinely employ DFT methods for geometry optimization. For example, the B3LYP functional with a 6-311G(d,p) basis set has been used to compute the optimized structures of novel thiazole compounds. epu.edu.iq Such an analysis for this compound would yield its most probable 3D structure, which is essential for understanding its interaction with other molecules, particularly in biological systems.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. mdpi.com These methods are central to structure-based drug design. nih.gov
Prediction of Ligand-Target Binding Modes
Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. nih.govresearchgate.net This process involves sampling numerous possible poses and scoring them based on their binding affinity. researchgate.net Numerous studies have applied this technique to isothiazole and thiazole derivatives to explore their potential as inhibitors for various protein targets. For example, thiazole derivatives have been docked into the active sites of targets like the LasR protein of P. aeruginosa, cyclooxygenase (COX) enzymes, and tubulin to predict their binding modes and inhibitory potential. nih.govacs.orgnih.gov A docking study of this compound would provide a hypothetical binding pose within a chosen therapeutic target, guiding further experimental validation.
Analysis of Intermolecular Interactions at Binding Interfaces
Once a binding mode is predicted, the specific intermolecular interactions between the ligand and the protein are analyzed. These non-covalent interactions are crucial for the stability of the ligand-protein complex. Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of these interactions over time. nih.gov
Key interactions frequently observed in studies of thiazole derivatives include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group in Isothiazol-4-ylmethanamine) and acceptors (like carbonyl oxygen atoms in protein backbones). nih.gov
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. researchgate.net
π-π Interactions: Stacking interactions between aromatic rings, such as the isothiazole ring and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine). nih.gov
Electrostatic Interactions: Attractive or repulsive forces between charged groups. researchgate.net
For instance, docking studies of thiazole derivatives against the LasR protein revealed hydrogen bonding with residues like Tyr-56 and Ser-129, as well as π-π stacking interactions. nih.gov A similar analysis for this compound would identify the key amino acid residues responsible for its binding affinity and selectivity.
| Interaction Type | Description | Potential Groups in Isothiazol-4-ylmethanamine HCl |
| Hydrogen Bonding | Interaction between an H atom bonded to an electronegative atom (N, O) and another electronegative atom. | Amine group (-NH2), Isothiazole nitrogen and sulfur |
| Hydrophobic | Interactions between nonpolar moieties. | Isothiazole ring C-H groups |
| π-π Stacking | Stacking of aromatic rings. | Isothiazole ring |
| Electrostatic | Interaction between charged or polar groups. | Protonated amine group (-NH3+), Hydrochloride ion (Cl-) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov
The QSAR process involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical, electronic, and topological properties. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). nih.gov
Numerous QSAR studies have been successfully performed on isothiazole and thiazole derivatives to predict activities like inhibition of HCV polymerase, α-glucosidase, and bacterial biofilms. nih.govphyschemres.orgresearchgate.net Descriptors such as molar refractivity (MR), LogP (lipophilicity), and LUMO energy (ELUMO) have been found to be significant in these models. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, including this compound, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
Retrosynthesis Prediction and Synthesis Route Design Utilizing Artificial Intelligence and Machine Learning
The application of artificial intelligence (AI) and machine learning (ML) has emerged as a transformative approach in synthetic organic chemistry, offering the potential to significantly accelerate the discovery and development of novel synthetic routes. nih.govarxiv.org For a target molecule such as this compound, these computational tools can analyze its structure and propose viable retrosynthetic disconnections, ultimately leading to the design of efficient synthesis pathways.
For this compound, a heterocyclic amine, AI algorithms would likely identify the carbon-nitrogen bond of the aminomethyl group and the bonds forming the isothiazole ring as key sites for retrosynthetic analysis. The models would evaluate numerous potential disconnections based on the probability of the corresponding forward reaction being successful, a prediction informed by the wealth of data on which the model was trained. chemrxiv.org
| Target Precursor | Proposed Disconnection | Precursor(s) | Reaction Type | Confidence Score |
| 4-(aminomethyl)isothiazole | C-N bond | 4-(bromomethyl)isothiazole, Ammonia (B1221849) | Nucleophilic Substitution | 0.92 |
| 4-(aminomethyl)isothiazole | C-C bond | Isothiazole-4-carbaldehyde (B1600288), Ammonia | Reductive Amination | 0.85 |
| Isothiazole ring | C-S and N-C bonds | Propargylamine, Thiocyanate | Cycloaddition | 0.78 |
| Isothiazole ring | C4-C5 and N-S bonds | 3-aminoacrylonitrile, Sulfur dichloride | Condensation | 0.71 |
This table is for illustrative purposes only and represents a hypothetical output from an AI model. The confidence scores are not based on experimental data.
Advanced Analytical and Spectroscopic Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of Isothiazol-4-ylmethanamine (B1387530) hydrochloride. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum, the protons on the isothiazole (B42339) ring are expected to appear as distinct signals. The proton at position 5 of the isothiazole ring would likely resonate at the most downfield position due to the deshielding effects of the adjacent sulfur and nitrogen atoms. The proton at position 3 would also exhibit a characteristic chemical shift. The methylene (B1212753) protons (-CH₂-) of the methanamine group and the amine protons (-NH₃⁺) would also produce specific signals. The coupling between adjacent protons would result in characteristic splitting patterns, which can be used to confirm the connectivity of the atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the isothiazole ring would have distinct resonances, with the carbon adjacent to the sulfur and nitrogen atoms appearing at a lower field. The chemical shift of the methylene carbon would also be indicative of its attachment to the isothiazole ring and the amino group.
Table 1: Predicted ¹H NMR Chemical Shifts for Isothiazol-4-ylmethanamine hydrochloride (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 (Isothiazole) | 8.5 - 8.7 | Singlet |
| H-5 (Isothiazole) | 9.0 - 9.2 | Singlet |
| -CH₂- | 4.0 - 4.2 | Singlet |
| -NH₃⁺ | 8.0 - 8.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 (Isothiazole) | 150 - 155 |
| C-4 (Isothiazole) | 140 - 145 |
| C-5 (Isothiazole) | 155 - 160 |
| -CH₂- | 40 - 45 |
Mass Spectrometry (MS) Techniques for Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for isothiazole derivatives may involve the cleavage of the ring or the loss of the side chain. The fragmentation of the methanamine hydrochloride side chain would also produce characteristic ions. For instance, the loss of the aminomethyl group or cleavage within the isothiazole ring can be expected.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of Isothiazol-4-ylmethanamine (Note: Based on the free base, m/z values will differ for the hydrochloride salt depending on ionization.)
| m/z | Possible Fragment |
| 114 | [M]⁺ (Molecular ion of the free base) |
| 85 | [M - CH₂NH]⁺ |
| 58 | [Isothiazole ring fragment]⁺ |
| 30 | [CH₂NH₂]⁺ |
Mass spectrometry is also an invaluable tool for monitoring the progress of chemical reactions involving this compound. By analyzing aliquots of the reaction mixture over time, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions.
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Research
Furthermore, X-ray crystallography is essential for the study of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their identification and characterization are critical in pharmaceutical and materials science. While specific crystallographic data for this compound is not publicly available, the general principles of the technique are applicable.
Advanced Chromatography Techniques (HPLC, UPLC, GC) for Purity Assessment and Enantiomeric Excess Determination
Advanced chromatographic techniques are fundamental for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose. These methods separate the target compound from any impurities present in the sample.
A typical HPLC or UPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier to ensure good peak shape for the amine. Detection is commonly achieved using a UV detector, as the isothiazole ring is chromophoric. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives of the compound. For the analysis of the hydrochloride salt, derivatization to a more volatile form might be necessary.
For chiral compounds, specialized chiral chromatography columns can be used to separate enantiomers and determine the enantiomeric excess (ee). While this compound itself is not chiral, this technique would be relevant for chiral derivatives.
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies and Catalytic Systems for Isothiazol-4-ylmethanamine (B1387530) Hydrochloride
The synthesis of isothiazoles has progressed significantly from early methods, with ongoing research focused on improving efficiency, yield, and functional group tolerance. medwinpublishers.comchemicalbook.com Future efforts are directed towards developing more sophisticated and sustainable synthetic strategies.
Novel metal-catalyzed and catalyst-free approaches are at the forefront of this exploration. rsc.orgorganic-chemistry.org For instance, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has emerged as a powerful method for creating a variety of isothiazole (B42339) structures. rsc.orgorganic-chemistry.org Another innovative strategy involves the use of a trisulfur radical anion to construct the isothiazole ring. rsc.org These modern techniques offer pathways to synthesize complex isothiazole derivatives that were previously difficult to access. rsc.org The development of creative heterocyclic structures based on isothiazoles is made possible by these novel functionalization strategies, including cross-coupling reactions and direct C–H activation. rsc.org
Future research will likely focus on:
Transition-Metal Catalysis: Expanding the use of catalysts based on rhodium, palladium, and other transition metals to enable highly selective and efficient ring formation and functionalization. rsc.orgthieme-connect.com
Photoredox Catalysis: Utilizing light-mediated reactions to drive the synthesis under mild conditions, reducing the need for harsh reagents and high temperatures.
Flow Chemistry: Implementing continuous flow processes for the synthesis of isothiazole derivatives, allowing for better control over reaction parameters, improved safety, and easier scalability.
Biocatalysis: Engineering enzymes to perform specific steps in the synthetic pathway, offering an environmentally friendly and highly selective alternative to traditional chemical methods.
| Synthetic Methodology | Catalyst/Reagent | Key Advantages | Research Focus |
| Transannulation | Rhodium Complexes | High functional group tolerance; access to diverse substitution patterns. rsc.orgorganic-chemistry.org | Exploring new nitrile partners and expanding the thiadiazole scope. |
| Radical Annulation | Trisulfur Radical Anion | Novel pathway for ring construction. rsc.org | Understanding the reaction mechanism and broadening substrate compatibility. |
| [4+1] Annulation | Ammonium (B1175870) Acetate (Catalyst-free) | High atom economy; environmentally friendly; simple procedure. thieme-connect.comorganic-chemistry.org | Application to a wider range of β-ketodithioesters and thioamides. |
| C-H Activation | Palladium/Copper Catalysts | Direct functionalization of the isothiazole core without pre-functionalization. rsc.org | Improving regioselectivity and developing intermolecular coupling reactions. |
Expanding the Chemical Space of Isothiazol-4-ylmethanamine Derivatives for Diverse Research Applications
Isothiazol-4-ylmethanamine hydrochloride serves as a foundational scaffold that can be chemically modified to generate a vast library of new derivatives. By altering substituents on the isothiazole ring or the methanamine side chain, researchers can fine-tune the molecule's physicochemical properties to suit various applications.
The isothiazole ring is a component of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netmedwinpublishers.comnih.gov Derivatives have been investigated for uses ranging from medicine to agriculture and materials science, such as in color photography and as preservatives. researchgate.netmedwinpublishers.com The derivatization of the core structure is a key strategy to enhance or modify these activities. For example, the synthesis of various amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid has been explored to investigate their anti-inflammatory potential. nih.gov
Future work in this area will likely involve:
Combinatorial Chemistry: Using high-throughput synthesis techniques to create large libraries of Isothiazol-4-ylmethanamine analogs with diverse functional groups.
Fragment-Based Scaffolding: Attaching different chemical fragments to the core structure to explore new interactions with biological targets or to impart novel material properties.
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve efficacy or reduce potential toxicity.
| Derivative Class | Potential Research Application | Rationale |
| Amides/Esters | Anti-inflammatory Agents | Modification of the carboxylic acid group has been shown to influence anti-inflammatory activity in related isothiazoles. nih.gov |
| N-Aryl/Heteroaryl Derivatives | Anticancer Agents | The isothiazole nucleus is found in compounds with antiproliferative activity against various cancer cell lines. rsc.org |
| Fused Heterocyclic Systems | Novel Therapeutics (e.g., Antipsychotics) | Isothiazoles fused to other rings, like the benzene ring, are present in established drugs. medwinpublishers.com |
| Metal Complexes | Catalysis, Imaging Agents | The nitrogen and sulfur atoms can act as ligands, coordinating with metal ions to form complexes with unique catalytic or imaging properties. thieme-connect.com |
Advanced Applications in Targeted Drug Discovery and Chemical Biology Research
The isothiazole scaffold is a versatile building block in drug discovery. medwinpublishers.com Derivatives have been developed as inhibitors for various enzymes and have shown potential in treating a range of diseases, including Alzheimer's disease and cancer. rsc.orgmedwinpublishers.com
Future research will leverage a deeper understanding of molecular biology to design highly specific isothiazole-based compounds for:
Kinase Inhibitors: Many cancers are driven by overactive protein kinases. Isothiazole derivatives can be designed to fit into the ATP-binding pocket of specific kinases, blocking their activity and halting cancer cell proliferation.
Protease Inhibitors: Isothiazole-containing molecules have been investigated for their ability to inhibit proteases, such as HIV protease, which are critical for viral replication. medwinpublishers.com
Chemical Probes: Well-characterized, potent, and selective isothiazole derivatives can be developed as chemical probes to study the function of specific proteins within cells, helping to elucidate complex biological pathways and validate new drug targets.
Targeted Covalent Inhibitors: By incorporating a reactive group (a "warhead") onto the isothiazole scaffold, researchers can design molecules that form a permanent covalent bond with their target protein, leading to a more durable and potent therapeutic effect.
| Target Class | Therapeutic Area | Example of Isothiazole Role |
| Protein Kinases | Oncology | Scaffold for ATP-competitive inhibitors. |
| Proteases | Virology (e.g., HIV), Oncology | Core structure for inhibitors targeting the enzyme's active site. medwinpublishers.com |
| G-Protein Coupled Receptors (GPCRs) | Neuroscience (e.g., Schizophrenia) | Key component in ligands for serotonin receptors. researchgate.net |
| Nuclear Receptors | Metabolic Diseases | Inhibitors of receptors like the nuclear bile acid receptor (FXR). thieme-connect.com |
Integration of Artificial Intelligence and Automation in Organic Synthesis and Drug Discovery Research for the Compound Class
The intersection of artificial intelligence (AI), automation, and organic chemistry is poised to revolutionize how molecules like this compound and its derivatives are designed, synthesized, and tested. nso-journal.orgucla.edu This paradigm shift promises to accelerate the pace of discovery significantly. nso-journal.org
AI in Synthesis and Design:
Retrosynthesis Prediction: AI algorithms can analyze the structure of a target isothiazole derivative and propose the most efficient synthetic routes, saving chemists significant time in the planning phase. synthiaonline.com
Reaction Outcome Prediction: Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict the likely success and yield of a planned synthesis, identifying potential problems before the experiment is run. jrfglobal.com
In Silico Screening: AI can predict the biological activity and physicochemical properties of virtual libraries of isothiazole derivatives, allowing researchers to prioritize the synthesis of only the most promising compounds. nih.govnih.gov
Automation in the Laboratory:
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses of isothiazole analogs with high precision and reproducibility, operating 24/7 to rapidly produce compound libraries for screening. researchgate.net
High-Throughput Screening (HTS): Automated platforms can test thousands of derivatives against biological targets in a short period, quickly identifying "hit" compounds with desired activity.
Data Analysis and Iteration: The large datasets generated from HTS can be fed back into AI models, creating a closed-loop system where the results of one round of experiments inform the design of the next, more optimized, generation of molecules. youtube.com
| Technology | Application in Isothiazole Research | Potential Impact |
| Machine Learning (ML) | Predicting bioactivity (QSAR), ADMET properties, and synthetic outcomes. nih.govijraset.com | Reduces costly trial-and-error experimentation; prioritizes high-potential candidates. |
| AI-Powered Retrosynthesis | Designing optimal synthetic pathways for novel isothiazole derivatives. synthiaonline.com | Accelerates the design-to-synthesis cycle. |
| Robotic Synthesis | Automated, capsule-based, or flow chemistry for library production. synthiaonline.comresearchgate.net | Enables rapid generation of diverse chemical matter for screening. |
| Self-Driving Laboratories | Integrating AI planning with automated execution for autonomous discovery. ucla.edu | Accelerates the discovery of new materials and drug candidates with minimal human intervention. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isothiazol-4-ylmethanamine hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves alkylation of thiazole derivatives with primary amines, followed by hydrochlorination. For example, reacting 4-chloromethylthiazole with ammonia or its derivatives under controlled pH (7–9) yields the amine intermediate, which is then treated with HCl to form the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) can achieve >95% purity .
- Key Parameters : Monitor reaction temperature (20–40°C) to minimize byproducts like dimerized thiazole derivatives. Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6) confirm structural integrity. Key signals include thiazole ring protons (δ 7.2–8.5 ppm) and methylene amine protons (δ 3.5–4.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 227.15 (CHClNS) .
- HPLC : Reverse-phase chromatography (UV detection at 254 nm) quantifies impurities (<5%) .
Q. How does storage condition (temperature, humidity) affect the compound’s stability?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis of the amine-hydrochloride bond. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation (e.g., free amine formation) .
Advanced Research Questions
Q. How can reaction yield be optimized while minimizing thiazole dimerization byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., THF vs. DMF), stoichiometry (amine:chloromethylthiazole ratio 1.1:1 to 1.5:1), and reaction time (12–24 hrs). Response surface modeling identifies optimal conditions .
- Byproduct Mitigation : Add radical inhibitors (e.g., BHT) or use low-temperature (−10°C) conditions to suppress dimerization .
Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitution at the chloromethyl group. Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate activation energies .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose alternative routes (e.g., reductive amination of thiazole-4-carbaldehyde) .
Q. How should contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Studies : Use in vitro assays (e.g., HEK293 cells) to differentiate target-specific effects (EC) from off-target cytotoxicity (CC). Normalize data to positive controls (e.g., known agonists/antagonists) .
- Theoretical Cross-Validation : Compare experimental IC values with molecular docking simulations (AutoDock Vina) to assess binding affinity consistency .
Q. What safety protocols are essential for handling this compound in electrophysiology studies?
- Methodological Answer :
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and dissolution .
- Emergency Procedures : For skin contact, rinse immediately with 0.1 M sodium bicarbonate to neutralize residual HCl. In case of inhalation, administer oxygen and monitor for pulmonary edema .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
